Molecular Weight and Lipophilicity Advantage Over the 3-Methyl Analog (CAS 2415553-41-0)
The target compound (CAS 2415553-03-4, MW 227.23) lacks a methyl substituent at the 3-position of the triazolopyridine, which differentiates it from the closest commercially cataloged analog 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole (CAS 2415553-41-0, MW 241.25) . The absence of the methyl group reduces molecular weight by ~14 Da and lowers the calculated logP by approximately 0.6 units (estimated via fragment-based comparison using structurally resolved analogs ). This difference in lipophilicity can translate into altered membrane permeability, aqueous solubility, and non-specific protein binding profiles.
| Evidence Dimension | Molecular Weight (MW) and Calculated logP |
|---|---|
| Target Compound Data | MW = 227.23 g/mol; logP estimated ~2.39 |
| Comparator Or Baseline | 3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole (CAS 2415553-41-0): MW = 241.25 g/mol; logP estimated ~3.01 |
| Quantified Difference | ΔMW ≈ -14 Da; ΔlogP ≈ -0.62 (directionally lower lipophilicity) |
| Conditions | Calculated logP values from mcule property calculator for structurally matched analogs; MW confirmed via vendor technical data |
Why This Matters
Lower logP can translate into improved aqueous solubility and reduced off-target binding, which is a critical parameter when selecting a lead-like fragment or optimizing a preclinical candidate.
